molecular formula C17H16F3N3O4S B2932927 ethyl 6-methyl-2-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate CAS No. 900002-14-4

ethyl 6-methyl-2-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate

Cat. No. B2932927
CAS RN: 900002-14-4
M. Wt: 415.39
InChI Key: ZTMUSGMZWNDSCV-UHFFFAOYSA-N
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Description

The compound “ethyl 6-methyl-2-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . It has been synthesized and characterized in a study . The molecule has a unique structure with hydrogen bonding between the carboxylate side chain and the dihydropyrimidine ring bearing the methyl group .


Synthesis Analysis

The synthesis of this compound has been achieved using the Biginelli reaction as the key step . This reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) and constitutes a rapid and easy synthesis of highly functionalized heterocycles .


Molecular Structure Analysis

The molecular structure of this compound is composed of three rings: the 2,3,5-triflurophenyl ring; the phenyl ring; and the carboxylate-grouped dihydropyrimidine . The dihydropyrimidine ring adopts a screw-boat conformation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Biginelli reaction and the Huisgen 1,3-dipolar cycloaddition . The compound has been characterized using both powder and single-crystal X-ray diffraction, optical microscopy, and differential scanning calorimetry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using DFT simulations. These simulations were used to study the optical band gap between valence and conduction bands and the electrostatic potential of the molecule .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Antimicrobial and Antifungal Activity : Novel derivatives of the compound have been synthesized and evaluated for their in vitro antifungal and antibacterial activity. These studies reveal the potential of these compounds in developing new antimicrobial agents. Compounds bearing specific substituents have shown potent antibacterial and antifungal activities, comparable to standard drugs. The mode of action has been explored through enzyme assay studies and molecular docking studies, suggesting these compounds as promising oral drug candidates with good drug-like properties and non-toxic nature (Tiwari et al., 2018).

  • Cytotoxic Activity : Research into the cytotoxicity of derivatives against cancer cell lines has provided insights into their potential as anticancer agents. Some derivatives have shown selective cytotoxicity, suggesting a basis for further investigation into their use in cancer treatment. The structural analysis and cytotoxic evaluation of these compounds contribute to understanding their interaction with biological targets and their potential therapeutic applications (Stolarczyk et al., 2018).

Material Science and Chemical Synthesis

  • Nonlinear Optical Materials : The synthesis and characterization of certain derivatives have been directed towards applications in nonlinear optics. Through methods like slow evaporation technique, compounds with potential nonlinear optical properties have been developed, contributing to the field of photonic and electronic materials. The detailed structural and functional characterization of these materials underlines their potential in developing new optical devices (Dhandapani et al., 2017).

  • Green Chemistry and Catalyst Development : The synthesis of related compounds utilizing green chemistry principles highlights the advancement in eco-friendly chemical processes. The employment of ionic liquids as catalysts underscores the push towards more sustainable and less toxic synthesis methodologies, offering a cleaner alternative to traditional reactions. These studies not only expand the chemical repertoire of these compounds but also contribute to the broader field of sustainable chemistry (Nikalje et al., 2017).

Future Directions

The compound’s drug-like properties may be taken into account for future drug development . Its wide spectrum of biological activities suggests potential therapeutic applications .

properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O4S/c1-3-27-15(25)13-9(2)21-16(26)23-14(13)28-8-12(24)22-11-6-4-5-10(7-11)17(18,19)20/h4-7H,3,8H2,1-2H3,(H,22,24)(H,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMUSGMZWNDSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-methyl-2-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate

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